![molecular formula C12H16OS B13898479 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 105337-75-5](/img/structure/B13898479.png)
1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and an isopropylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves the alkylation of a phenyl ring with appropriate substituents. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one: Similar structure but with the isopropylthio group at a different position on the phenyl ring.
Phenylacetone: A related compound with a phenyl ring and a ketone group, but without the methyl and isopropylthio substituents.
Uniqueness: 1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Conclusion
This compound is a compound with diverse applications and significant potential in various fields. Its unique structure and reactivity make it a subject of interest for researchers and industry professionals alike.
Propiedades
Número CAS |
105337-75-5 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-(5-methyl-2-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C12H16OS/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8H,1-4H3 |
Clave InChI |
TVLOQTFJDWXADR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




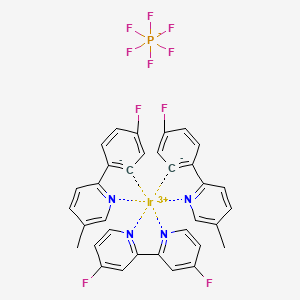

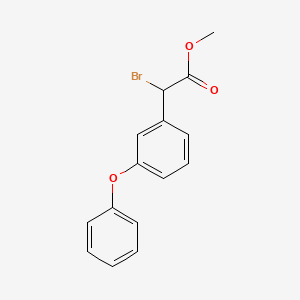

![Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate](/img/structure/B13898428.png)


![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)
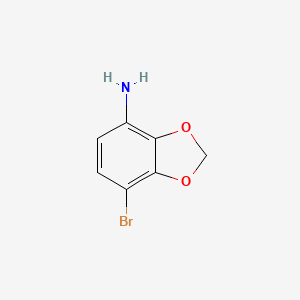
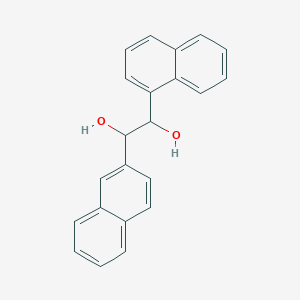
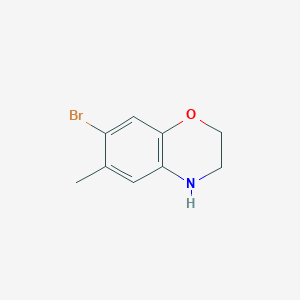
![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)
